molecular formula C9H11N3 B13528896 2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile

2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile

Cat. No.: B13528896
M. Wt: 161.20 g/mol
InChI Key: WYMDMUWPLFRBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acetonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a tetrahydroindazole scaffold, a privileged structure in the development of biologically active molecules. The tetrahydroindazole core is conformationally restricted, a feature that is often exploited to design potent enzyme inhibitors and receptor ligands . This nitrile-functionalized tetrahydroindazole serves as a key synthetic precursor for further chemical modifications. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, tetrazoles, or amides, making it a valuable building block for constructing diverse compound libraries aimed at exploring structure-activity relationships (SAR) . While direct data on this specific compound is limited, research on closely related tetrahydroindazole derivatives reveals a high potential for probing the function of important biological targets. Notably, tetrahydroindazole-based compounds have been developed as highly potent and selective ligands for the sigma-2 receptor (TMEM97) . The sigma-2 receptor is a transmembrane protein involved in cancer cell proliferation, Alzheimer's disease pathology, and cholesterol homeostasis . Furthermore, structurally similar indazole and tetrahydroindazole derivatives are found in compounds that modulate tubulin polymerization and act as colchicine-site binding agents, showcasing potential applications in antiproliferative research . This makes this compound a promising starting point for the synthesis of novel chemical probes or drug discovery leads in these fields. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetonitrile

InChI

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-5H2,(H,11,12)

InChI Key

WYMDMUWPLFRBDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CC#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthetic approach to 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acetonitrile generally involves the following key steps:

  • Formation of the tetrahydroindazole core via cyclization of appropriate hydrazine derivatives with carbonyl-containing precursors.
  • Introduction of the acetonitrile group through nucleophilic substitution or alkylation reactions.
  • Optional functional group transformations such as reduction, oxidation, or amide formation depending on the target derivative.

Detailed Synthetic Routes

Cyclization to Form the Tetrahydroindazole Core

One of the most cited routes starts from cyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one, which undergoes acylation with diethyl oxalate under strong base conditions (e.g., lithium diisopropylamide at −78 °C) to yield keto esters. Subsequent treatment with hydrazine derivatives (e.g., propylhydrazine) induces cyclization to the tetrahydroindazole ring system in good yields (~82%).

Step Reagents/Conditions Yield (%) Notes
Acylation Diethyl oxalate, LDA, −78 °C 68 Formation of keto ester intermediate
Cyclization Propylhydrazine, room temperature 82 Formation of tetrahydroindazole core
Introduction of the Acetonitrile Group

The acetonitrile functionality is introduced via nucleophilic substitution on the tetrahydroindazole intermediate. Typically, the tetrahydroindazole derivative is reacted with chloroacetonitrile in the presence of strong bases such as sodium hydride or potassium tert-butoxide. This step results in the alkylation of the nitrogen or carbon adjacent to the indazole ring, forming the this compound product.

Step Reagents/Conditions Yield (%) Notes
Alkylation Chloroacetonitrile, NaH or KOtBu, solvent Variable Nucleophilic substitution to introduce acetonitrile
Optional Transformations
  • Hydrolysis and Amide Formation: The ester or acid intermediates can be hydrolyzed and coupled with amines to form amides, which may then be further modified.
  • Reduction: Catalytic hydrogenation (e.g., Pd/C) can be employed to reduce unsaturated bonds or functional groups in the molecule.
  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can modify the compound to hydroxyl or carbonyl derivatives.

Representative Synthetic Scheme

Step Starting Material Reaction Type Product/Intermediate Yield (%)
1 1,4-Dioxaspiro[4.5]decan-8-one Acylation with diethyl oxalate Keto ester intermediate 68
2 Keto ester intermediate Cyclization with propylhydrazine Tetrahydroindazole core 82
3 Tetrahydroindazole core Hydrolysis to acid Acid intermediate 84
4 Acid intermediate Amide coupling Amide derivatives Variable
5 Amide derivatives or tetrahydroindazole Alkylation with chloroacetonitrile This compound Variable

Research Findings and Discussion

Yields and Reaction Efficiency

The yields reported in the literature for the formation of the tetrahydroindazole core are generally high (above 80%), indicating a reliable cyclization step. The alkylation step to introduce the acetonitrile group shows variable yields depending on reaction conditions and the base used, typically ranging from moderate to good yields (50–80%).

Reaction Conditions Optimization

  • Low temperatures (−78 °C) are critical during the acylation step to control reactivity and improve selectivity.
  • Use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) facilitates clean formation of keto esters.
  • Alkylation with chloroacetonitrile requires careful control of base strength and solvent to avoid side reactions.
  • Acidic conditions (e.g., 3N HCl) are employed for ketal deprotection when protecting groups are used.

Functional Group Compatibility

The synthetic routes accommodate various functional groups, allowing for the preparation of diverse derivatives. Amide formation and reductive amination steps enable structural diversification, which is valuable for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield Range (%) Comments
Acylation of cyclic ketone Diethyl oxalate, LDA, −78 °C 60–70 Formation of keto ester intermediate
Cyclization with hydrazine Propylhydrazine, room temperature 80–85 Formation of tetrahydroindazole core
Hydrolysis Aqueous acid/base 80–85 Conversion to acid intermediate
Amide coupling Dimethylamine or piperidine, coupling agents Variable Formation of amide derivatives
Alkylation with chloroacetonitrile NaH or KOtBu, aprotic solvent 50–80 Introduction of acetonitrile group
Reductive amination (optional) Reducing agents (e.g., NaBH3CN) Variable Structural diversification

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indazole derivatives .

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Table 1: Methodological Approaches for Similar Compounds

Compound Computational Method Key Findings
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetonitrile B3LYP/6-311G Non-planar structure; HOMO-LUMO localized on chromene and nitrile
Triazol-5-ones GIAO (B3LYP/HF with 6-311G) Theoretical NMR shielding constants match experimental data

Table 2: Hypothetical Properties of Target Compound vs. Analogues

Property This compound (Predicted) Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetonitrile
Solubility Moderate (polar aprotic solvents) Low (due to aromatic chromene core)
HOMO-LUMO Gap (eV) ~4.5–5.0 (estimated) 5.2 (reported)

Research Findings and Methodological Insights

  • Synthetic Pathways : While employed rearrangement reactions for chromene derivatives, the target compound may require cyclocondensation of hydrazines with cyclic ketones, followed by nitrile introduction.
  • Spectroscopic Validation : Combined experimental-theoretical approaches (e.g., GIAO for NMR) are critical for unambiguous structural assignment .

Biological Activity

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an indazole moiety fused with a tetrahydro ring and an acetonitrile group, which contribute to its unique pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C11H12N4
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 61088-04-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indazole structure allows for specific interactions with enzymes and receptors involved in inflammation and cell proliferation. It is believed that the compound can form hydrogen bonds with active sites on enzymes, leading to modulation of their activity and influencing several biological pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes some key findings related to its anti-inflammatory potency:

StudyCompound Concentration% InhibitionReference
Study A1 mM93.80%
Study B100 µM76.17%
Study C50 µM88.81%

These results indicate that the compound has a comparable efficacy to standard anti-inflammatory drugs like diclofenac.

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable case study involved the examination of the compound's effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Apoptosis induction
MCF7 (breast cancer)12Cell cycle arrest
A549 (lung cancer)20Inhibition of proliferation

These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers evaluated the efficacy of the compound in a murine model of inflammation. The results demonstrated a significant reduction in paw edema compared to control groups.
  • Anticancer Efficacy in vitro :
    • A series of experiments assessed the cytotoxic effects of the compound on various tumor cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.

Q & A

Q. Basic

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Enzyme Inhibition Studies : Fluorescence-based assays to measure interactions with targets like kinases or cyclooxygenases .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines to evaluate antiproliferative effects .

How can synthetic routes be optimized for higher yield and purity?

Q. Advanced

  • Continuous Flow Reactors : Improve hydrogenation efficiency and reduce side reactions .
  • Alternative Catalysts : Transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective hydrogenation .
  • Advanced Purification : Simulated moving bed (SMB) chromatography for large-scale separation .
  • DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, solvent ratios) .

What strategies enhance bioactivity in derivatives of this compound?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the indazole 3-position or acetonitrile chain to modulate lipophilicity and target binding .
  • Click Chemistry : Azide-alkyne cycloaddition to append bioactive moieties (e.g., triazoles) .
  • Prodrug Design : Mask the nitrile group as a thioamide or ester for improved bioavailability .

How to resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay Standardization : Control variables like pH, temperature, and cell passage number .
  • Orthogonal Validation : Use multiple assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Purity Analysis : Quantify impurities via HPLC-MS; even trace contaminants (e.g., <1%) can skew results .

What mechanistic insights guide oxidation/reduction studies of this compound?

Q. Advanced

  • Oxidation Pathways : Use H₂O₂ or mCPBA to convert the nitrile to an amide or carboxylic acid; monitor intermediates via FTIR or LC-MS .
  • Reduction Studies : Catalytic hydrogenation or NaBH₄ to saturate the tetrahydroindazole ring; deuterium labeling for kinetic isotope effect (KIE) analysis .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., nitrile electrophilicity) .

How does this compound compare to other tetrahydroindazole derivatives?

Q. Advanced

  • Structural Analogues :
    • 3-Ethyl-tetrahydroindazole : Increased steric bulk reduces enzyme binding compared to the acetonitrile derivative .
    • Carboxylate Derivatives : Higher solubility but lower membrane permeability .
  • Bioactivity : The nitrile group enhances hydrogen bonding with catalytic lysine residues in kinases versus phenyl-substituted analogs .

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